molecular formula C18H16BrNO2 B11268453 1-(3-Bromophenyl)-4-(4-methylphenyl)piperidine-2,6-dione

1-(3-Bromophenyl)-4-(4-methylphenyl)piperidine-2,6-dione

Cat. No.: B11268453
M. Wt: 358.2 g/mol
InChI Key: DUMAVAVPOUEVEL-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    1-(3-Bromophenyl)-4-(4-methylphenyl)piperidine-2,6-dione: C19H18BrNO2\text{C}_{19}\text{H}_{18}\text{BrNO}_2C19​H18​BrNO2​

    .
  • It belongs to the class of piperidine derivatives and contains both a bromophenyl group and a methylphenyl group.
  • The compound’s systematic name reflects its molecular structure, where the piperidine ring bears substituents at positions 1 and 4.
  • Its synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology and Medicine: Investigated for potential pharmacological activities (e.g., antiviral, antibacterial, or antitumor effects).

      Industry: May find applications in materials science or as intermediates for pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and would require specific studies.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H16BrNO2

    Molecular Weight

    358.2 g/mol

    IUPAC Name

    1-(3-bromophenyl)-4-(4-methylphenyl)piperidine-2,6-dione

    InChI

    InChI=1S/C18H16BrNO2/c1-12-5-7-13(8-6-12)14-9-17(21)20(18(22)10-14)16-4-2-3-15(19)11-16/h2-8,11,14H,9-10H2,1H3

    InChI Key

    DUMAVAVPOUEVEL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)C3=CC(=CC=C3)Br

    Origin of Product

    United States

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